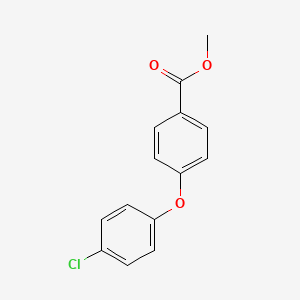

Methyl 4-(4-chlorophenoxy)benzoate

Description

Historical Perspective and Discovery in Chemical Research

The discovery of Methyl 4-(4-chlorophenoxy)benzoate is not attributed to a singular event or individual researcher but is rather a result of the systematic development of synthetic organic chemistry. The core of this molecule is a diaryl ether linkage, a structure for which foundational synthesis methods were established in the late 19th and early 20th centuries.

Key synthetic reactions that enable the creation of such compounds include:

Ullmann Condensation: Developed by Fritz Ullmann in 1901, this reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol, phenol, or amine. wikipedia.orgnih.govorganic-chemistry.org In the context of Methyl 4-(4-chlorophenoxy)benzoate, this could involve the reaction of a chlorophenol derivative with a methyl 4-halobenzoate. The traditional Ullmann reaction often required harsh conditions, such as high temperatures. wikipedia.orgnih.gov

Williamson Ether Synthesis: This classic method, developed by Alexander Williamson in 1850, involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org While typically used for alkyl ethers, modifications of this SN2 reaction can be applied to the synthesis of aryl ethers under specific conditions. wikipedia.orgmasterorganicchemistry.com

The first synthesis of Methyl 4-(4-chlorophenoxy)benzoate would have likely occurred in a laboratory focused on creating novel organic molecules for various applications, rather than being isolated from a natural source. Its existence is a testament to the advancement of chemical synthesis techniques that allow for the precise construction of molecules with desired functionalities.

Table 1: Foundational Diaryl Ether Synthesis Methods

| Reaction | Description | Typical Reactants |

| Ullmann Condensation | A copper-catalyzed reaction to form diaryl ethers, thioethers, and amines from aryl halides. wikipedia.orgnih.gov | Aryl halide, Phenol, Copper catalyst |

| Williamson Ether Synthesis | An SN2 reaction between an alkoxide and an organohalide to form an ether. wikipedia.org | Alkoxide/Phenoxide, Alkyl/Aryl halide |

Significance of the Chlorophenoxybenzoate Scaffold in Academic Inquiry

The chlorophenoxybenzoate scaffold, the core structure of Methyl 4-(4-chlorophenoxy)benzoate, is of significant interest in both academic and industrial research, primarily due to the biological activities associated with the chlorophenoxy group.

Chlorophenoxy compounds are a well-known class of herbicides. taylorandfrancis.comepa.gov For instance, 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) are widely used as selective herbicides to control broadleaf weeds. researchgate.net The structural similarity of Methyl 4-(4-chlorophenoxy)benzoate to these agrochemicals suggests potential applications in the development of new plant growth regulators or herbicides. taylorandfrancis.com

Furthermore, the introduction of a chlorine atom onto a phenoxy ring can significantly influence the molecule's biological activity and metabolic stability. In medicinal chemistry, the chlorophenoxy moiety is explored for its potential to modulate the pharmacological properties of various compounds. For example, analogues of 2-(p-chlorophenoxy)propionic acid have been studied for their effects on chloride conductance in muscle cells, indicating a potential for therapeutic applications. nih.gov The presence of the chlorophenoxy group is often crucial for the observed biological effects of these molecules. nih.gov

The benzoate (B1203000) portion of the scaffold is also a common feature in biologically active molecules and serves as a versatile building block in organic synthesis.

Current Research Landscape and Knowledge Gaps Pertaining to Methyl 4-(4-chlorophenoxy)benzoate

A comprehensive review of the current scientific literature reveals a significant knowledge gap specifically concerning Methyl 4-(4-chlorophenoxy)benzoate. There is a notable absence of dedicated research articles, clinical studies, or in-depth pharmacological investigations focused on this particular compound.

The majority of available information pertains to related, but structurally distinct, compounds. For instance, research exists on other methyl benzoate derivatives and various chlorophenoxy compounds. nih.govresearchgate.net While inferences about the potential properties and activities of Methyl 4-(4-chlorophenoxy)benzoate can be drawn from these related structures, such as its potential as an intermediate in the synthesis of more complex molecules, there is a clear lack of direct experimental data.

Identified Knowledge Gaps:

Biological Activity: There is no published data on the specific biological or pharmacological activities of Methyl 4-(4-chlorophenoxy)benzoate. Its potential as an herbicide, insecticide, or therapeutic agent remains unexplored.

Toxicological Profile: The safety and toxicity of this compound have not been evaluated.

Physicochemical Properties: While some basic properties can be predicted computationally, detailed experimental characterization of its physical and chemical properties is not readily available in the literature.

Spectroscopic and Crystallographic Data: Although general spectroscopic characteristics can be inferred from its structure, detailed and published NMR, IR, and mass spectrometry data, as well as single-crystal X-ray diffraction studies, are scarce. rsc.orgacs.orgchemicalbook.com

This lack of specific research presents an opportunity for future investigation. The synthesis and subsequent evaluation of Methyl 4-(4-chlorophenoxy)benzoate could reveal novel biological activities or applications in materials science, agrochemistry, or pharmacology.

Table 2: Comparison of Research Focus on Related Compounds

| Compound/Scaffold | Primary Area of Research | Availability of Data |

| Methyl 4-(4-chlorophenoxy)benzoate | Not a focus of dedicated studies | Very limited |

| Chlorophenoxy Herbicides (e.g., 2,4-D) | Agrochemicals, Environmental Science, Toxicology | Extensive |

| Substituted Diaryl Ethers | Organic Synthesis, Medicinal Chemistry | Broad and varied |

| Methyl Benzoate Derivatives | Fragrance, Agrochemicals, Organic Synthesis | Extensive |

Structure

3D Structure

Properties

Molecular Formula |

C14H11ClO3 |

|---|---|

Molecular Weight |

262.69 g/mol |

IUPAC Name |

methyl 4-(4-chlorophenoxy)benzoate |

InChI |

InChI=1S/C14H11ClO3/c1-17-14(16)10-2-6-12(7-3-10)18-13-8-4-11(15)5-9-13/h2-9H,1H3 |

InChI Key |

XCARQPIQFBVXEW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 4 4 Chlorophenoxy Benzoate

Established Synthetic Routes and Reaction Mechanisms

Established synthetic routes to Methyl 4-(4-chlorophenoxy)benzoate can be broadly categorized by the sequence and method of forming the key functional groups: the benzoate (B1203000) ester and the phenoxy ether.

The formation of the methyl benzoate moiety is a crucial step in the synthesis of the target molecule. This is typically achieved through the esterification of a corresponding carboxylic acid precursor, such as 4-(4-chlorophenoxy)benzoic acid.

One of the most common methods is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comuomustansiriyah.edu.iq The reaction is an equilibrium process, and to drive it towards the formation of the ester, water is often removed, or a large excess of the alcohol is used. masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by the nucleophilic attack of methanol. uomustansiriyah.edu.iq

Table 1: Common Acid Catalysts for Fischer Esterification

| Catalyst | Advantages | Disadvantages |

| Sulfuric Acid (H₂SO₄) | Inexpensive and effective. mdpi.com | Can cause side reactions and is corrosive. mdpi.com |

| p-Toluenesulfonic Acid (TsOH) | Solid, less corrosive than H₂SO₄. | More expensive than sulfuric acid. |

| Solid Acid Catalysts | Recoverable and reusable, environmentally friendly. mdpi.com | May have lower activity than homogeneous catalysts. mdpi.com |

Alternative esterification methods include the reaction of the carboxylic acid with diazomethane, which provides a quantitative yield but is limited by the hazardous and explosive nature of the reagent. Another approach is the reaction of the corresponding acyl chloride or acid anhydride with methanol. These reactions are generally faster and not reversible but require the prior preparation of the more reactive carboxylic acid derivative.

The formation of the diaryl ether linkage is a key transformation in the synthesis of Methyl 4-(4-chlorophenoxy)benzoate. Several classical and modern methods are available for this purpose.

The Ullmann condensation is a traditional method for forming diaryl ethers, which involves the copper-catalyzed reaction of an aryl halide with a phenol. wikipedia.orgorganic-chemistry.org In the context of synthesizing the target molecule, this could involve the reaction of methyl 4-hydroxybenzoate with 1-chloro-4-iodobenzene or methyl 4-bromobenzoate with 4-chlorophenol (B41353) in the presence of a copper catalyst and a base. arkat-usa.org Traditional Ullmann reactions often require harsh conditions, such as high temperatures and polar aprotic solvents. wikipedia.org However, modern variations utilize ligands and more active catalyst systems that allow for milder reaction conditions. jsynthchem.comresearchgate.net

The Mitsunobu reaction provides a powerful and mild method for forming the ether linkage from an alcohol and a pronucleophile, in this case, a phenol. organic-chemistry.org This reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org For the synthesis of Methyl 4-(4-chlorophenoxy)benzoate, this would involve the reaction of methyl 4-hydroxybenzoate with 4-chlorophenol. The reaction proceeds with an inversion of configuration if the alcohol is chiral, although this is not relevant for this specific synthesis. organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr) is another viable route, particularly if one of the aromatic rings is activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com For instance, the reaction of methyl 4-fluorobenzoate (where fluoride is a good leaving group for SNAr) with potassium 4-chlorophenoxide could yield the desired product. The presence of the electron-withdrawing ester group in the para position facilitates the attack of the nucleophile on the aromatic ring. libretexts.org The reaction proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.comlibretexts.org

Table 2: Comparison of Etherification Approaches

| Reaction | Key Reagents | Typical Conditions | Advantages | Disadvantages |

| Ullmann Condensation | Aryl halide, Phenol, Copper catalyst, Base | High temperature, Polar solvent | Versatile for a range of substrates. | Harsh conditions, often requires stoichiometric copper. wikipedia.org |

| Mitsunobu Reaction | Phenol, Alcohol, PPh₃, DEAD/DIAD | Mild, neutral conditions | Mild conditions, high yields. nih.gov | Stoichiometric phosphine oxide byproduct can be difficult to remove. wikipedia.org |

| SNAr | Activated aryl halide, Phenoxide | Base, Polar aprotic solvent | Does not require a metal catalyst. | Requires an electron-withdrawing group on the aryl halide. wikipedia.org |

The synthesis of Methyl 4-(4-chlorophenoxy)benzoate can be designed using either a linear or a convergent approach.

Advanced and Green Chemistry Synthetic Protocols

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. These advanced protocols often focus on the use of catalysis and innovative reaction technologies to minimize waste and energy consumption.

Catalysis plays a pivotal role in modern organic synthesis, offering pathways that are more atom-economical and environmentally benign than stoichiometric reactions.

Transition metal catalysis is prominent in the synthesis of diaryl ethers. As mentioned, copper-catalyzed Ullmann-type reactions are a classic example. rsc.org More recently, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for C-O bond formation, providing milder and more general routes to diaryl ethers. While specific examples for Methyl 4-(4-chlorophenoxy)benzoate are not abundant in the literature, the general applicability of these methods suggests their potential.

Organocatalysis , the use of small organic molecules as catalysts, has emerged as a powerful tool in synthesis. For the esterification step, various organocatalysts, such as 4-(dimethylamino)pyridine (DMAP) derivatives, can be employed to facilitate the reaction under mild conditions. In the context of etherification, metal-free arylation methods using diaryliodonium salts have been developed as a green alternative to metal-catalyzed processes. organic-chemistry.orgsu.se These reactions can often be performed in environmentally friendly solvents like water. organic-chemistry.org

Flow chemistry , where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of fine chemicals. umontreal.cathieme-connect.de These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents and intermediates, and the potential for straightforward automation and scale-up.

Optimization of Synthetic Yields and Purity Profiles

Optimizing the synthesis of Methyl 4-(4-chlorophenoxy)benzoate involves maximizing the conversion of reactants into the desired product while minimizing the formation of impurities. This is achieved by systematically adjusting reaction parameters such as temperature, solvent, catalyst system, and base. For the crucial C-O cross-coupling step, extensive screening of ligands, copper or palladium sources, and bases is often performed to identify the most efficient combination for the specific substrates involved. beilstein-journals.org For example, in copper-catalyzed Ullmann-type reactions, the choice of ligand can significantly impact reaction temperature and scope. beilstein-journals.org

Process intensification refers to the development of novel equipment and techniques that lead to dramatically smaller, cleaner, safer, and more energy-efficient processes. In the context of fine chemical synthesis, this often involves moving from traditional batch reactors to more advanced systems.

Microwave Chemistry: As mentioned previously, microwave-assisted synthesis is a prime example of process intensification. By enabling rapid heating and often producing higher yields in shorter times, it intensifies the chemical process. mdpi.comtsijournals.com Studies have shown that microwave-assisted esterification can achieve near-quantitative conversion of benzoic acids in minutes, a significant improvement over conventional heating methods that take hours. researchgate.net For the diaryl ether formation step, optimized microwave conditions using a copper catalyst have proven more efficient in both yield and reaction rate compared to conventional thermal heating. mdpi.com

Flow Chemistry and Microreactors: Continuous flow chemistry, often utilizing microreactors, represents another major process intensification strategy. In a flow system, reactants are continuously pumped through a reactor where they mix and react. anton-paar.com This approach offers several advantages over batch processing:

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microchannels allows for precise temperature control and efficient mixing, minimizing side reactions and improving product purity.

Enhanced Safety: The small internal volume of the reactor means that only tiny quantities of material are reacting at any given moment, significantly reducing the risks associated with highly exothermic or unstable reactions. anton-paar.com

Scalability: Production can be easily scaled up by running the process for a longer duration or by using multiple reactors in parallel ("numbering-up"), bypassing the challenges of scaling up batch reactors. anton-paar.com

While specific applications to Methyl 4-(4-chlorophenoxy)benzoate are not widely documented, the synthesis of its core motifs—diaryl ethers and methyl benzoates—are highly amenable to flow chemistry, which can lead to optimized yields and purity profiles. dechema.de

The table below compares key aspects of batch processing with process intensification techniques.

| Feature | Conventional Batch Reactor | Microwave Reactor | Continuous Flow Reactor |

| Heating | Slow, conductive, potential for hotspots | Rapid, volumetric, uniform | Precise, rapid heat exchange |

| Reaction Time | Hours to days | Seconds to minutes | Seconds to minutes |

| Scalability | Complex, requires re-optimization | Limited by vessel size | Straightforward (time or numbering-up) anton-paar.com |

| Safety | Higher risk with large volumes | Moderate | Inherently safer (small volumes) anton-paar.com |

| Yield/Purity | Variable | Often improved | Often higher and more consistent |

Derivatization and Analog Synthesis for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and agrochemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.govnih.gov For a molecule like Methyl 4-(4-chlorophenoxy)benzoate, SAR studies would involve the systematic synthesis of analogs to probe the importance of each part of the molecule.

The methyl ester group is a versatile functional handle that can be readily modified to generate a library of analogs. These modifications can alter the compound's physicochemical properties, such as polarity, solubility, and hydrogen bonding capacity, which are critical for its interaction with biological targets.

Common modifications include:

Hydrolysis: Saponification of the methyl ester to the corresponding carboxylic acid introduces a polar, ionizable group. This can be a key interaction point with biological receptors.

Reduction: Reduction of the ester to a primary alcohol removes the carbonyl group and introduces a hydrogen bond donor.

Transesterification: Reacting the methyl ester with different alcohols can generate a series of esters (e.g., ethyl, propyl, benzyl), allowing for the exploration of steric and electronic effects in the ester pocket of a target protein.

Amidation: Conversion of the ester to a primary, secondary, or tertiary amide via aminolysis or by first converting to the carboxylic acid introduces hydrogen bond donors and acceptors, significantly changing the molecule's properties.

These new functional groups can also serve as attachment points for fluorescent tags or biotin labels, converting the parent compound into a research probe for target identification and validation studies.

The two aromatic rings and the bridging ether oxygen are the core scaffold of the molecule. SAR studies would systematically explore the effect of changing the substituents on these rings.

Chlorophenoxy Ring: The position and nature of the halogen can be varied. Analogs could be synthesized with the chlorine at the ortho or meta positions to probe the importance of its location. The chlorine could also be replaced with other halogens (F, Br, I) or with other small electron-withdrawing or electron-donating groups (e.g., CF₃, CH₃, OCH₃) to evaluate the impact of electronics and sterics on activity.

Benzoate Ring: The substitution pattern on the benzoate ring is another key area for modification. The phenoxy group could be moved from the 4-position to the 2- or 3-position. Additional substituents could also be introduced onto this ring to explore further interactions with a biological target. The synthesis of such analogs relies on the availability of appropriately substituted starting materials (e.g., different chlorophenols and substituted methyl 4-hydroxybenzoates) and robust cross-coupling methodologies. beilstein-journals.orgorganic-chemistry.org

Isotopically labeled compounds are indispensable tools for studying the fate of a molecule in vitro and in vivo. By replacing an atom with its heavier isotope (e.g., ¹²C with ¹³C or ¹⁴C; ¹H with ²H or ³H), the molecule's physical and chemical properties remain virtually unchanged, but it becomes traceable.

The synthesis of a labeled version of Methyl 4-(4-chlorophenoxy)benzoate would typically involve a multi-step route where the isotopic label is introduced as early as possible using a commercially available labeled building block. For instance, to synthesize a ¹⁴C-labeled analog, one might start with a key intermediate such as 4-hydroxybenzoic acid-[carboxy-¹⁴C]. This labeled precursor would then be carried through the synthetic sequence, including the diaryl ether formation and final esterification, to yield the final labeled product. The synthesis of a complex ¹⁴C-labeled diaryl ether has been reported, demonstrating the feasibility of this approach, which involves preparing a key labeled component and using it in subsequent coupling reactions. researchgate.net These labeled analogs are crucial for quantitative drug metabolism and pharmacokinetic (DMPK) studies, receptor occupancy assays, and as internal standards for mass spectrometry-based quantification.

Biological Activity and Mechanistic Research of Methyl 4 4 Chlorophenoxy Benzoate in Vitro and Pre Clinical Models

In Vitro Pharmacological Characterization

No publicly available scientific literature was identified that specifically characterizes the in vitro pharmacology of Methyl 4-(4-chlorophenoxy)benzoate.

Receptor Binding Affinity and Selectivity Profiling

There are no available studies that report on the receptor binding affinity or selectivity profile of Methyl 4-(4-chlorophenoxy)benzoate against any biological targets.

Enzymatic Inhibition/Activation Studies

No data from enzymatic inhibition or activation assays for Methyl 4-(4-chlorophenoxy)benzoate could be found in the reviewed literature. While studies on related benzoate (B1203000) derivatives sometimes suggest potential interactions with enzymes, no specific enzymatic targets for Methyl 4-(4-chlorophenoxy)benzoate have been identified or characterized.

Cellular Assays and Phenotypic Screening (e.g., cell viability, migration, apoptosis)

There is a lack of published research on the effects of Methyl 4-(4-chlorophenoxy)benzoate in cellular assays. Consequently, no data tables on its impact on cell viability, migration, apoptosis, or other phenotypic screens can be provided.

Molecular Mechanisms of Action Elucidation

The molecular mechanisms of action for Methyl 4-(4-chlorophenoxy)benzoate remain uninvestigated in the scientific literature.

Target Identification and Validation Approaches

No studies employing methods such as affinity proteomics, CRISPR screening, or other target identification techniques have been reported for Methyl 4-(4-chlorophenoxy)benzoate. Therefore, its molecular targets have not been validated.

Downstream Signaling Pathway Modulation

Consistent with the absence of target identification, there is no information available on the modulation of any downstream signaling pathways by Methyl 4-(4-chlorophenoxy)benzoate.

Gene Expression and Proteomic Alterations Induced by the Compound

Structure-Activity Relationship (SAR) Studies and Pharmacophore Modeling

Detailed Structure-Activity Relationship (SAR) studies, which are fundamental to understanding how the chemical structure of a molecule relates to its biological activity, appear to be unpublished for Methyl 4-(4-chlorophenoxy)benzoate. Consequently, information regarding the key structural features of the molecule responsible for any potential biological responses is not available.

Similarly, the development of Quantitative Structure-Activity Relationship (QSAR) models for this compound has not been reported. QSAR models are computational tools that correlate variations in chemical structure with changes in biological activity, providing predictive insights. The absence of such models indicates a gap in the computational toxicological and pharmacological assessment of this specific compound.

Pre-clinical Efficacy and Mechanism Studies in Model Organisms

Investigations into the in vivo effects of Methyl 4-(4-chlorophenoxy)benzoate in common model organisms such as C. elegans, Drosophila, zebrafish, or rodents are not described in the accessible scientific literature. These types of studies are essential for evaluating the physiological and potential therapeutic or toxicological effects of a compound in a whole-organism context.

Without studies in these models, there is no available data on in vivo target engagement, which would confirm whether the compound interacts with its intended molecular target within a living organism. Furthermore, the identification of specific pharmacodynamic markers—biomolecules that indicate a biological response to a compound—has not been documented for Methyl 4-(4-chlorophenoxy)benzoate in research models.

Metabolic Transformations in Pre-clinical Research Models Relevant to Active Species

The primary metabolic transformation expected for Methyl 4-(4-chlorophenoxy)benzoate in preclinical models is the hydrolysis of the methyl ester bond. This reaction is catalyzed by various esterase enzymes present in tissues such as the liver, plasma, and intestine. This enzymatic cleavage would result in the formation of two main products: methanol (B129727) and the corresponding carboxylic acid, 4-(4-chlorophenoxy)benzoic acid.

Table 1: Predicted Initial Metabolic Transformation of Methyl 4-(4-chlorophenoxy)benzoate

| Parent Compound | Predicted Primary Metabolic Reaction | Key Metabolite |

| Methyl 4-(4-chlorophenoxy)benzoate | Hydrolysis (De-esterification) | 4-(4-chlorophenoxy)benzoic acid |

Following its formation, 4-(4-chlorophenoxy)benzoic acid is expected to be the principal circulating metabolite and the likely precursor to further biotransformations. Drawing parallels from studies on similar chlorophenoxy acids, the subsequent metabolic fate of 4-(4-chlorophenoxy)benzoic acid in preclinical models such as rats could involve several pathways.

One significant pathway for carboxylic acids is conjugation. In rats, benzoic acid is known to undergo conjugation with glycine (B1666218) to form hippuric acid, which is then excreted. It is plausible that 4-(4-chlorophenoxy)benzoic acid could follow a similar path, forming a glycine conjugate.

Another potential metabolic route is oxidation. For instance, the related compound 4-chloro-2-methylphenoxyacetic acid (MCPA) has been shown to undergo oxidation in rats, although it is not an extensive pathway. nih.gov This suggests that hydroxylation of the aromatic ring or other oxidative modifications of 4-(4-chlorophenoxy)benzoic acid could occur, leading to the formation of more polar metabolites that are more readily excreted.

The active species responsible for the biological activity of Methyl 4-(4-chlorophenoxy)benzoate is likely to be the carboxylic acid metabolite, 4-(4-chlorophenoxy)benzoic acid, or its subsequent metabolic products. The conversion of the parent ester to the acid is often a critical step for the pharmacological activity of this class of compounds. However, without specific preclinical metabolism studies on Methyl 4-(4-chlorophenoxy)benzoate, the definitive identification of the active species and a comprehensive understanding of its metabolic transformations remain areas for further investigation.

Environmental Fate and Ecotoxicological Research of Methyl 4 4 Chlorophenoxy Benzoate

Environmental Distribution and Partitioning Behavior

Sorption to Soil and Sediments

No studies were found that investigate the sorption behavior of Methyl 4-(4-chlorophenoxy)benzoate to soil or sediment. The sorption of a chemical to these environmental matrices is a critical factor in determining its mobility and bioavailability. For related compounds like the herbicide 2-methyl-4-chlorophenoxyacetic acid (MCPA), sorption is known to be influenced by soil properties such as organic matter content and pH. nih.govpsu.edu However, without specific data for Methyl 4-(4-chlorophenoxy)benzoate, its potential to adsorb to soil particles remains unknown.

Volatility and Atmospheric Transport Modeling

There is no available information on the volatility of Methyl 4-(4-chlorophenoxy)benzoate, such as its vapor pressure or Henry's Law constant. These parameters are essential for modeling its potential for atmospheric transport. The volatility of related compounds can vary significantly based on their specific chemical structure. For instance, some pesticides have low volatility, while others can be transported over long distances in the atmosphere. epa.govnih.gov Without these fundamental physical-chemical properties, the atmospheric fate of Methyl 4-(4-chlorophenoxy)benzoate cannot be predicted.

Accumulation Potential in Environmental Compartments

No data exists on the potential for Methyl 4-(4-chlorophenoxy)benzoate to accumulate in various environmental compartments, such as soil, water, or biota. The octanol-water partition coefficient (Kow) is a key indicator of a substance's potential to bioaccumulate. While Kow values are available for some benzoate (B1203000) esters and chlorophenoxy compounds, these cannot be accurately extrapolated to Methyl 4-(4-chlorophenoxy)benzoate.

Degradation Pathways in Environmental Matrices

Photodegradation Mechanisms and Kinetics

The susceptibility of Methyl 4-(4-chlorophenoxy)benzoate to degradation by sunlight (photodegradation) has not been studied. Photodegradation can be a significant removal process for some chemical contaminants in the environment. For example, some benzophenones, which share a structural similarity, exhibit good photostability. nih.gov However, the specific impact of the chlorophenoxy and methyl ester groups on the photodegradation of the target compound is unknown.

Hydrolysis and Other Abiotic Transformation Processes

Hydrolysis, the reaction with water, can be a primary degradation pathway for esters like Methyl 4-(4-chlorophenoxy)benzoate. Studies on other methyl benzoates show that the rate of hydrolysis is influenced by pH and the presence of other chemical groups on the benzene (B151609) ring. psu.eduoieau.frzenodo.org For instance, electron-withdrawing groups can increase the rate of hydrolysis. It is expected that Methyl 4-(4-chlorophenoxy)benzoate would hydrolyze to form 4-(4-chlorophenoxy)benzoic acid and methanol (B129727). However, the specific rate and kinetics of this transformation under various environmental conditions have not been determined.

Due to the absence of specific research and data for Methyl 4-(4-chlorophenoxy)benzoate, a scientifically robust article on its environmental fate and ecotoxicology cannot be generated at this time. The information available for related compounds provides a general context but is insufficient for a detailed and accurate assessment of the target chemical.

Biodegradation by Microorganisms in Aquatic and Terrestrial Systems

The breakdown of Methyl 4-(4-chlorophenoxy)benzoate in the environment is largely dependent on microbial activity. While specific studies on this exact compound are limited, research on structurally similar compounds, such as chlorophenoxy herbicides and other substituted benzoates, provides valuable insights into its potential biodegradation pathways.

In aquatic environments, microorganisms are capable of degrading complex organic molecules. For instance, the herbicide 4-(2,4-dichlorophenoxy)butyric acid, which shares a similar chlorophenoxy linkage, has been shown to be degraded by aquatic microbial communities. The degradation process often involves the cleavage of the ether bond, a critical step in the breakdown of phenoxy compounds. This process can lead to the formation of 4-chlorophenol (B41353) and benzoate, which may then be further metabolized by microorganisms.

Similarly, in terrestrial systems, soil microorganisms play a vital role in the degradation of xenobiotic compounds. Studies on the biodegradation of other chlorophenoxy compounds have demonstrated that various bacterial and fungal species can utilize them as a source of carbon and energy. The rate and extent of biodegradation are influenced by several factors, including soil type, pH, temperature, and the composition of the microbial community. The initial step in the degradation of Methyl 4-(4-chlorophenoxy)benzoate in soil is likely the hydrolysis of the ester group to form 4-(4-chlorophenoxy)benzoic acid, followed by the cleavage of the ether linkage.

Environmental Monitoring and Detection Strategies

Effective monitoring and sensitive analytical methods are essential for determining the presence and concentration of Methyl 4-(4-chlorophenoxy)benzoate in the environment.

Occurrence in Environmental Samples (e.g., water, soil, biota)

Direct monitoring data for Methyl 4-(4-chlorophenoxy)benzoate in environmental compartments is not widely available in the public domain. However, the detection of structurally related chlorophenoxy compounds in various environmental matrices suggests that compounds of this class can be found in water, soil, and living organisms. For example, residues of chlorophenoxy herbicides have been detected in surface water and groundwater, indicating their potential for transport and persistence. The presence of these related compounds highlights the importance of developing targeted monitoring programs for Methyl 4-(4-chlorophenoxy)benzoate, particularly in areas where its use or formation as a transformation product is suspected.

Development of Sensitive Analytical Methods for Environmental Matrices

The detection of trace levels of Methyl 4-(4-chlorophenoxy)benzoate in complex environmental samples requires sophisticated and sensitive analytical techniques. While methods specifically validated for this compound are not extensively documented, the analytical chemistry of similar compounds provides a strong foundation for its detection.

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques employed for the analysis of chlorophenoxy compounds. When coupled with mass spectrometry (MS), these methods offer high selectivity and sensitivity. For instance, GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile organic compounds, making it suitable for the analysis of Methyl 4-(4-chlorophenoxy)benzoate after appropriate sample extraction and derivatization if necessary. HPLC, often coupled with a diode-array detector (DAD) or a mass spectrometer (LC-MS), is well-suited for the analysis of less volatile and more polar compounds.

Sample preparation is a critical step in the analytical process. Techniques such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used to isolate and concentrate analytes from water and soil samples before instrumental analysis. The choice of extraction solvent and sorbent material is crucial for achieving high recovery and minimizing matrix interference.

| Analytical Technique | Detector | Applicability for Methyl 4-(4-chlorophenoxy)benzoate | Key Advantages |

| Gas Chromatography (GC) | Mass Spectrometry (MS) | Suitable for volatile and semi-volatile analysis. | High sensitivity, selectivity, and structural confirmation. |

| High-Performance Liquid Chromatography (HPLC) | Diode-Array Detector (DAD) | Applicable for non-volatile compounds. | Good for quantification, cost-effective. |

| High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) | Highly versatile for a wide range of polarities. | Excellent sensitivity and selectivity for complex matrices. |

Ecotoxicological Impact on Non-Target Organisms (In Vitro and Model Organisms)

Assessing the ecotoxicological effects of Methyl 4-(4-chlorophenoxy)benzoate on organisms that are not its intended target is fundamental to understanding its environmental risk.

Aquatic Organisms (e.g., algae, daphnia, fish – larval stages)

The potential impact of Methyl 4-(4-chlorophenoxy)benzoate on aquatic life is a significant concern. While direct ecotoxicological data for this specific ester is scarce, studies on its potential breakdown products and related compounds offer valuable clues.

Algae: Algae are primary producers in aquatic ecosystems, and any toxic effects on their populations can have cascading consequences. The constituent moiety, 4-chlorophenol, is known to be toxic to algae, inhibiting growth and photosynthesis.

Daphnia: Daphnia, or water fleas, are crucial components of freshwater food webs. They are sensitive indicators of water quality. Compounds structurally similar to Methyl 4-(4-chlorophenoxy)benzoate have been shown to cause immobilization and affect the reproduction of daphnids.

Fish: The early life stages of fish are particularly vulnerable to chemical stressors. Exposure to chlorophenoxy compounds has been linked to developmental abnormalities and mortality in fish larvae. The potential for bioaccumulation in fish tissues is also a concern.

| Organism | Potential Effects of Related Compounds |

| Algae | Inhibition of growth and photosynthesis. |

| Daphnia | Immobilization, reproductive effects. |

| Fish (larval stages) | Developmental toxicity, mortality. |

Terrestrial Organisms (e.g., soil microbes, plants, invertebrates)

The impact of Methyl 4-(4-chlorophenoxy)benzoate on terrestrial ecosystems is equally important.

Soil Microbes: Soil microorganisms are essential for nutrient cycling and soil health. While some microbes can degrade chlorophenoxy compounds, high concentrations can be toxic, leading to shifts in microbial community structure and function.

Plants: The phytotoxicity of chlorophenoxy compounds is well-established, as many are used as herbicides. These compounds can interfere with plant growth and development by disrupting hormonal balances.

Invertebrates: Terrestrial invertebrates, such as earthworms, play a critical role in soil aeration and decomposition. Exposure to soil contaminants can lead to reduced survival, growth, and reproduction in these organisms.

| Organism | Potential Effects of Related Compounds |

| Soil Microbes | Inhibition of microbial activity, shifts in community structure. |

| Plants | Disruption of growth and development. |

| Earthworms | Reduced survival, growth, and reproduction. |

Lack of Publicly Available Research Data

Following a comprehensive search for "Methyl 4-(4-chlorophenoxy)benzoate," it has been determined that there is a significant lack of publicly available scientific literature detailing the specific mechanisms of its ecotoxicity at the molecular and cellular level.

The search results did not yield any specific studies that would provide the detailed research findings necessary to populate the requested section on the molecular and cellular mechanisms of ecotoxicity for this particular chemical compound. The available information is insufficient to construct a scientifically accurate and detailed account as per the user's request.

Therefore, the section "4.4.3. Mechanisms of Ecotoxicity at the Molecular and Cellular Level" cannot be generated at this time due to the absence of relevant scientific data in the public domain.

Lack of Specific Analytical Data for Methyl 4-(4-chlorophenoxy)benzoate

Following a comprehensive search for analytical methodologies, it has been determined that there is a significant lack of specific, publicly available scientific literature detailing the chromatographic and spectroscopic characterization of the chemical compound Methyl 4-(4-chlorophenoxy)benzoate .

The performed searches consistently yielded information for related but structurally distinct compounds, most notably Methyl 4-chlorobenzoate (B1228818) . It is crucial to distinguish between these two substances:

Methyl 4-(4-chlorophenoxy)benzoate (CAS No. 21120-74-1) contains a chlorophenoxy group (-O-C₆H₄-Cl) attached to the benzoate structure. guidechem.com

Methyl 4-chlorobenzoate (CAS No. 1126-46-1) contains a chlorine atom directly attached to the benzoate ring. sigmaaldrich.com

This structural difference, specifically the presence of an ether linkage in the target compound, significantly influences its chemical and physical properties, and therefore, its behavior in analytical systems.

While analytical methods for compounds like Methyl 4-chlorobenzoate sigmaaldrich.comchemicalbook.com and other related esters are well-documented, applying these methodologies directly to Methyl 4-(4-chlorophenoxy)benzoate without specific experimental validation would be scientifically unsubstantiated. Such an approach would not meet the required standards of accuracy and would be purely speculative.

Given the strict requirement to focus solely on Methyl 4-(4-chlorophenoxy)benzoate and the absence of dedicated research findings for its analytical characterization, it is not possible to generate a thorough, informative, and scientifically accurate article as per the requested outline. The creation of content, including data tables and detailed research findings, would necessitate extrapolation from inappropriate sources and would violate the core instruction of scientific accuracy.

Further research and publication in peer-reviewed scientific journals are required to establish validated analytical methodologies for this specific compound.

Analytical Methodologies for Characterizing Methyl 4 4 Chlorophenoxy Benzoate

Sample Preparation Strategies for Diverse Research Matrices

The choice of sample preparation technique is critical for achieving reliable analytical results. The primary goal is to extract Methyl 4-(4-chlorophenoxy)benzoate from the sample matrix, concentrate it, and remove any substances that might interfere with the subsequent analysis. The selection of a specific method depends on factors such as the nature of the matrix (e.g., environmental samples, biological fluids, or reaction mixtures), the concentration of the analyte, and the analytical instrument being used.

Liquid-Liquid Extraction (LLE) is a conventional and widely used technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent. For the extraction of the relatively non-polar Methyl 4-(4-chlorophenoxy)benzoate from aqueous matrices, a water-immiscible organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) would be a suitable choice. The efficiency of LLE can be influenced by factors like the pH of the aqueous phase, the solvent-to-sample volume ratio, and the number of extraction steps.

Solid-Phase Extraction (SPE) offers a more efficient and selective alternative to LLE. diva-portal.org It involves passing a liquid sample through a solid sorbent material, which retains the analyte. nih.gov The analyte is then eluted with a small volume of a suitable solvent. For Methyl 4-(4-chlorophenoxy)benzoate, a reversed-phase SPE sorbent, such as C18 or a polymeric sorbent, would be appropriate due to the compound's non-polar nature. The key steps in SPE include conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. The choice of solvents for each step is crucial for achieving high recovery and purity. Many analytical methods have been developed for chlorophenoxy acid methyl esters in various sample matrices, underscoring the importance of effective sample preparation. nih.gov

Table 1: Comparison of LLE and SPE for Methyl 4-(4-chlorophenoxy)benzoate Extraction

| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

|---|---|---|

| Principle | Partitioning between two immiscible liquids | Partitioning between a solid sorbent and a liquid |

| Selectivity | Generally lower | Higher, tunable by sorbent choice |

| Solvent Consumption | High | Low |

| Automation | Difficult | Easily automated |

| Sample Throughput | Low | High |

| Potential for Emulsions | High | Low |

In recent years, microextraction techniques have gained prominence due to their minimal solvent consumption, simplicity, and high enrichment factors.

Solid-Phase Microextraction (SPME) is a solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample or its headspace. youtube.com The analytes adsorb to the fiber and are then thermally desorbed in the injection port of a gas chromatograph (GC) or eluted with a solvent for liquid chromatography (LC) analysis. youtube.com For a semi-volatile compound like Methyl 4-(4-chlorophenoxy)benzoate, headspace SPME could be particularly advantageous for analyzing environmental samples like water or soil. The choice of fiber coating (e.g., polydimethylsiloxane/divinylbenzene) is critical for efficient extraction. mdpi.com

Liquid-Phase Microextraction (LPME) encompasses several variations, including dispersive liquid-liquid microextraction (DLLME). In DLLME, a mixture of an extraction solvent (a few microliters) and a disperser solvent (e.g., acetone, acetonitrile) is rapidly injected into the aqueous sample. analchemres.org This creates a cloudy solution of fine droplets, maximizing the surface area for extraction. After centrifugation, the sedimented phase containing the concentrated analyte is collected and analyzed. A vortex-assisted DLLME method using methyl benzoate (B1203000) as the extraction solvent has been successfully developed for the determination of fungicides in water samples, demonstrating the potential of this approach for related compounds. nih.gov

Table 2: Overview of Microextraction Techniques for Methyl 4-(4-chlorophenoxy)benzoate

| Technique | Principle | Advantages | Key Parameters |

|---|---|---|---|

| SPME | Adsorption onto a coated fiber | Solvent-free, simple, high sensitivity | Fiber coating, extraction time/temperature, sample agitation |

| LPME/DLLME | Partitioning into a micro-volume of solvent | Fast, high enrichment factor, low cost | Extraction solvent type/volume, disperser solvent type/volume, pH, salt addition |

Method Validation and Quality Control in Research Settings

The validation of an analytical method is crucial to ensure that the obtained results are reliable and reproducible. In a research setting, key validation parameters are assessed to demonstrate the method's fitness for its intended purpose.

Accuracy refers to the closeness of a measured value to the true value. It is often assessed by analyzing a certified reference material or by performing recovery studies on spiked samples. For instance, a method for determining methylparaben in complex matrices showed average recoveries between 88% and 108%. nih.gov

Precision describes the degree of agreement among a series of measurements of the same sample. It is typically expressed as the relative standard deviation (RSD) of replicate measurements. Precision is evaluated at two levels: intra-day (repeatability) and inter-day (intermediate precision). A precise method will have a low RSD, often below 2% for intra- and inter-day analysis. researchgate.net

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is determined by analyzing a series of standards and plotting the response against concentration. A correlation coefficient (R²) close to 1 (e.g., >0.999) indicates good linearity. qjmhs.com

Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the method. researchgate.net

Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. researchgate.net For example, a validated HPLC method for methylparaben reported an LOD of 0.2 µg/mL and an LOQ of 0.5 µg/mL. nih.gov

Table 3: Representative Method Validation Parameters for the Analysis of Methyl 4-(4-chlorophenoxy)benzoate

| Parameter | Typical Acceptance Criteria | Example Value |

|---|---|---|

| Accuracy (% Recovery) | 80 - 120% | 95.7% |

| Precision (RSD%) | < 15% | 3.5% |

| Linearity (R²) | > 0.99 | 0.9995 |

| LOD | Signal-to-Noise > 3 | 0.01 µg/mL |

| LOQ | Signal-to-Noise > 10 | 0.03 µg/mL |

Note: The example values are hypothetical and serve as representative targets for a validated analytical method.

A matrix effect is the alteration of an analytical signal by the co-eluting components of the sample matrix. chromatographyonline.com It can lead to either signal suppression or enhancement, thereby affecting the accuracy and precision of the quantification. nih.gov Matrix effects are a significant concern in complex samples and are particularly prevalent in techniques like electrospray ionization mass spectrometry. nih.gov

Several strategies can be employed to mitigate matrix effects:

Effective Sample Preparation: Techniques like SPE can remove a significant portion of interfering matrix components. diva-portal.org

Dilution: Diluting the sample can reduce the concentration of interfering substances, but this may also lower the analyte concentration below the detection limit. chromatographyonline.com

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for consistent matrix effects. nih.gov

Use of an Internal Standard: An internal standard that is structurally similar to the analyte and experiences similar matrix effects can be used to correct for variations in signal intensity.

By carefully selecting and optimizing sample preparation and analytical conditions, and by rigorously validating the method, researchers can ensure the generation of high-quality, reliable data for Methyl 4-(4-chlorophenoxy)benzoate.

Computational Chemistry and Molecular Modeling of Methyl 4 4 Chlorophenoxy Benzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to determine the electronic properties of Methyl 4-(4-chlorophenoxy)benzoate. These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic characteristics.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

For Methyl 4-(4-chlorophenoxy)benzoate, the HOMO is typically localized on the electron-rich chlorophenoxy ring, while the LUMO is often centered on the methyl benzoate (B1203000) moiety, particularly the carbonyl group. This distribution suggests that the chlorophenoxy part of the molecule is the primary site for electrophilic attack, whereas the benzoate part is more susceptible to nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Data for Aromatic Esters The following data is representative of values obtained for similar aromatic ester compounds through DFT calculations and serves to illustrate typical findings.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap (ΔEg) | 5.0 eV |

This interactive table showcases typical energy values for frontier molecular orbitals. The relatively large energy gap suggests significant molecular stability.

An electrostatic potential (ESP) map is a visual representation of the charge distribution within a molecule. ucla.edu It is calculated to predict how a molecule will interact with other charged species. Different colors on the map indicate varying electrostatic potentials: red signifies electron-rich regions (negative potential), which are prone to electrophilic attack, while blue indicates electron-deficient areas (positive potential), which are susceptible to nucleophilic attack. researchgate.netresearchgate.net Green and yellow represent areas of neutral or intermediate potential. researchgate.net

In the case of Methyl 4-(4-chlorophenoxy)benzoate, the ESP map would be expected to show a high electron density (red) around the oxygen atoms of the ester group and the ether linkage, as well as the chlorine atom, due to their high electronegativity. Conversely, the hydrogen atoms of the methyl group and the aromatic rings would exhibit a more positive potential (blue or green). Such maps are invaluable for understanding non-covalent interactions, such as hydrogen bonding. researchgate.net

Table 2: Predicted Electrostatic Potential Regions on Methyl 4-(4-chlorophenoxy)benzoate This table is based on general principles of electronegativity and molecular structure to predict the electrostatic potential surface.

| Molecular Region | Predicted Electrostatic Potential | Predicted Color on ESP Map |

| Carbonyl Oxygen | Strongly Negative | Red |

| Ether Oxygen | Negative | Red/Orange |

| Chlorine Atom | Negative | Red/Orange |

| Aromatic Rings (π-system) | Slightly Negative | Yellow/Green |

| Aromatic Hydrogens | Slightly Positive | Green/Blue |

| Methyl Group Hydrogens | Positive | Blue |

This interactive table outlines the expected charge distribution across different functional groups of the molecule, which is crucial for predicting reactive sites.

Quantum chemical calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data for structural confirmation. epstem.net Techniques like combined gas chromatography-mass spectrometry are particularly useful for identifying such compounds from residues. nih.gov

Calculated properties often include:

¹H and ¹³C NMR Chemical Shifts: These are calculated using methods like Gauge-Independent Atomic Orbital (GIAO). The theoretical values are often correlated with experimental data to confirm the molecular structure. epstem.net

Infrared (IR) Frequencies: Theoretical IR spectra can be computed to identify the vibrational modes of the molecule. This helps in assigning the characteristic peaks observed in experimental IR spectroscopy, such as the C=O stretch of the ester and the C-O-C stretch of the ether. epstem.net

UV-Vis Absorption Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths (λ_max), providing insight into the molecule's behavior in ultraviolet-visible spectroscopy.

Table 3: Representative Predicted vs. Experimental Spectroscopic Data This table provides an example of how theoretical spectroscopic data for a compound like Methyl 4-(4-chlorophenoxy)benzoate would be presented and correlated with experimental findings.

| Spectroscopic Data | Key Functional Group | Predicted Value | Experimental Value |

| IR Frequency (cm⁻¹) | C=O Stretch (Ester) | 1725 cm⁻¹ | 1720 cm⁻¹ |

| IR Frequency (cm⁻¹) | C-O-C Stretch (Ether) | 1250 cm⁻¹ | 1245 cm⁻¹ |

| ¹³C NMR Chemical Shift (ppm) | Carbonyl Carbon | 166.0 ppm | 165.5 ppm |

| ¹H NMR Chemical Shift (ppm) | Methyl Protons (-OCH₃) | 3.90 ppm | 3.88 ppm |

| UV-Vis λ_max (nm) | π → π* transition | 250 nm | 252 nm |

This interactive table demonstrates the strong correlation typically observed between computationally predicted and experimentally measured spectroscopic data, which is essential for structural validation.

Molecular Docking and Receptor Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, which is typically a protein. wjarr.com This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. scienceopen.comunar.ac.id

The process of molecular docking involves placing the ligand, Methyl 4-(4-chlorophenoxy)benzoate, into the binding site of a target protein and evaluating the potential binding modes. The stability of these modes is determined by intermolecular interactions such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

For Methyl 4-(4-chlorophenoxy)benzoate, potential interactions within a protein's active site could include:

Hydrogen Bonding: The carbonyl oxygen of the ester group can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The two aromatic rings and the methyl group can engage in hydrophobic interactions with nonpolar amino acid residues.

Halogen Bonding: The chlorine atom can potentially form halogen bonds with electron-rich atoms in the protein.

Table 4: Hypothetical Ligand-Protein Interactions for Methyl 4-(4-chlorophenoxy)benzoate This table illustrates the types of interactions that could be predicted from a molecular docking simulation with a hypothetical protein receptor.

| Interaction Type | Ligand Group Involved | Potential Interacting Amino Acid Residue |

| Hydrogen Bond | Carbonyl Oxygen | Tyrosine, Serine, Threonine (as H-bond donor) |

| Hydrophobic Interaction | Chlorophenyl Ring | Leucine, Isoleucine, Valine |

| Hydrophobic Interaction | Phenyl Ring | Phenylalanine, Tryptophan (π-π stacking) |

| Halogen Bond | Chlorine Atom | Aspartate, Glutamate (carbonyl oxygen) |

This interactive table details the plausible binding interactions, which are key to understanding the specificity and affinity of the ligand for its target.

After generating potential binding poses, scoring functions are used to rank them. These functions estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). researchgate.net A lower (more negative) binding energy generally indicates a more stable and favorable ligand-protein complex. researchgate.net

More rigorous methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be used to calculate the binding free energy. nih.gov These methods provide a more accurate estimation of binding affinity by considering factors like solvation effects. Free energy perturbation (FEP) is another advanced technique that can predict the effect of modifying a ligand on its binding free energy. wustl.edu

Table 5: Illustrative Binding Free Energy Calculation Results This table presents a hypothetical breakdown of binding free energy components for the interaction of Methyl 4-(4-chlorophenoxy)benzoate with a target protein.

| Energy Component | Calculated Value (kcal/mol) | Contribution to Binding |

| Van der Waals Energy | -45.5 | Favorable |

| Electrostatic Energy | -20.1 | Favorable |

| Polar Solvation Energy | +35.8 | Unfavorable |

| Nonpolar Solvation Energy | -5.2 | Favorable |

| Total Binding Free Energy (ΔG_bind) | -35.0 | Favorable |

This interactive table breaks down the components of the total binding free energy, offering a detailed view of the thermodynamic forces driving the ligand-protein interaction.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity (QSAR) or a physicochemical property like degradation rate (QSPR). wikipedia.org These models are fundamental in computational toxicology and medicinal chemistry for predicting the properties of new or untested chemicals. frontiersin.org The underlying principle is that the structure of a molecule, encoded by numerical values called "molecular descriptors," determines its functions and properties.

The first step in building a QSAR/QSPR model is to calculate molecular descriptors for a set of related compounds. nih.gov Molecular descriptors are numerical representations of a molecule's physicochemical and structural properties. wiley.com For Methyl 4-(4-chlorophenoxy)benzoate, these can be categorized as:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, molecular connectivity indices, counts of specific functional groups).

3D Descriptors: Require a 3D conformation of the molecule (e.g., solvent-accessible surface area, volume, dipole moment).

Thousands of descriptors can be calculated. However, using too many or highly intercorrelated descriptors can lead to overfitting and poor model predictivity. kg.ac.rsnih.gov Therefore, a crucial step is descriptor selection, where statistical techniques are used to choose a smaller subset of relevant descriptors that have a strong correlation with the property of interest but low correlation with each other. nih.gov

Table 2: Potential Molecular Descriptors for QSAR/QSPR Modeling of Methyl 4-(4-chlorophenoxy)benzoate

| Descriptor Class | Descriptor Name | Description | Potential Relevance |

| Physicochemical | LogP | Octanol-water partition coefficient | Relates to hydrophobicity and membrane permeability. |

| Constitutional (1D) | Molecular Weight | Mass of the molecule | General size parameter. |

| Topological (2D) | Kier & Hall Connectivity | Describes branching and complexity | Relates to molecular shape and interactions. |

| Geometrical (3D) | Solvent Accessible Surface Area (SASA) | The surface area accessible to a solvent | Influences interactions and solubility. |

| Electronic | Dipole Moment | Measure of molecular polarity | Governs electrostatic interactions. |

| Quantum-Chemical | HOMO/LUMO Energies | Highest Occupied/Lowest Unoccupied Molecular Orbital | Relates to chemical reactivity and stability. |

Once a set of descriptors is selected, a statistical method is used to create the mathematical model that links the descriptors (independent variables) to the activity or property (dependent variable). Common methods include:

Multiple Linear Regression (MLR): Creates a simple linear equation.

Partial Least Squares (PLS): A more advanced regression technique suitable for data with many, potentially correlated descriptors. scielo.br

Machine Learning Methods: Techniques like Support Vector Machines (SVM) or Random Forest can capture complex, non-linear relationships. researchgate.net

The development of a robust and predictive QSAR model requires rigorous validation to ensure it is not a result of chance correlation. scielo.brnih.gov Validation is typically performed using several statistical metrics:

Internal Validation: Uses the training set data to assess model robustness. The most common method is leave-one-out cross-validation, which yields the cross-validation coefficient (q²). A high q² (e.g., > 0.6) suggests good internal stability.

External Validation: The model's true predictive power is tested on an external set of compounds that were not used during model development. The predictive ability is measured by the external correlation coefficient (R²_pred). scielo.br A high R²_pred (e.g., > 0.6) indicates that the model can accurately predict the activity of new chemicals.

Table 3: Hypothetical Statistical Validation Parameters for a QSAR Model

This table illustrates the typical statistical parameters used to validate a QSAR model for predicting biological activity.

| Parameter | Description | Acceptable Value | Hypothetical Model Value |

| R² | Coefficient of determination (goodness of fit) | > 0.7 | 0.85 |

| q² | Cross-validated R² (internal predictivity) | > 0.6 | 0.78 |

| R²_pred | R² for the external test set (external predictivity) | > 0.6 | 0.72 |

| RMSE | Root Mean Square Error | As low as possible | 0.45 |

This is a hypothetical data table for illustrative purposes.

Future Research Directions and Unexplored Avenues for Methyl 4 4 Chlorophenoxy Benzoate

Integration with Systems Biology Approaches

The advent of systems biology offers a powerful lens through which to investigate the currently unknown biological effects of Methyl 4-(4-chlorophenoxy)benzoate. A systems-level understanding, integrating genomics, proteomics, and metabolomics, could elucidate the compound's mechanism of action and identify potential molecular targets within a cell or organism. scispace.comfrontiersin.org

Future research could focus on exposing various cell lines (e.g., human liver cells, neuronal cells) or model organisms to Methyl 4-(4-chlorophenoxy)benzoate and subsequently analyzing the global changes in protein and metabolite profiles. nih.govnih.gov This could reveal pathways perturbed by the compound, offering clues to its bioactivity. Given that some diaryl ether compounds are known to act as herbicides by inhibiting enzymes like acetolactate synthase (ALS) and protoporphyrinogen (B1215707) oxidase (PPO), a targeted search for interactions with these or other enzymes would be a logical starting point. nih.govnih.gov

A hypothetical systems biology study could involve quantitative proteomics to identify proteins that are differentially expressed or post-translationally modified in the presence of the compound. This could be complemented by metabolomics to identify downstream metabolic changes.

Interactive Data Table: Potential Protein Interactions for Systems Biology Investigation

| Target Class | Specific Protein Target Examples | Rationale for Investigation |

| Herbicide Target Enzymes | Acetolactate Synthase (ALS), Protoporphyrinogen Oxidase (PPO) | Common targets for other diaryl ether herbicides. nih.govnih.gov |

| Detoxification Enzymes | Cytochrome P450s, Glutathione-S-Transferases (GSTs) | Likely involved in the metabolism of this xenobiotic compound. wikipedia.org |

| Kinases and Phosphatases | Various | Often involved in cellular signaling pathways that could be perturbed. |

| Nuclear Receptors | e.g., PXR, CAR | May be activated in response to a foreign compound, leading to changes in gene expression. |

Application as a Chemical Probe in Unconventional Biological Systems

Beyond traditional biomedical research, Methyl 4-(4-chlorophenoxy)benzoate could be employed as a chemical probe to explore less conventional biological systems. Such studies could provide valuable insights into fundamental biological processes in a variety of organisms and environments. nih.gov

For instance, the compound could be used to study its effects on microbial communities in soil or aquatic environments. This could reveal novel bio-remediation pathways or unforeseen ecological consequences. nih.gov Another unexplored area is its potential interaction with the microbiome of plants (the phyllosphere), which could have implications for agriculture. frontiersin.org The compound could also be used in studies of non-model organisms to understand the evolution of detoxification pathways.

Interactive Data Table: Examples of Unconventional Biological Systems for Probe Studies

| Biological System | Research Question | Potential Impact |

| Soil Microbiome | How does the compound alter the composition and function of soil microbial communities? | Understanding environmental fate and potential for bioremediation. nih.gov |

| Plant Phyllosphere | Does the compound affect the microbes living on plant leaves and their role in plant health? | New insights into plant-microbe interactions and agricultural applications. frontiersin.org |

| Aquatic Biofilms | What is the impact on the formation and function of biofilms in freshwater or marine environments? | Ecological risk assessment and understanding of pollutant effects. |

| Insect Gut Microbiome | Can the compound modulate the gut bacteria of agriculturally important insects? | Potential for novel pest control strategies. |

Development of Novel Synthetic Pathways with Enhanced Sustainability

The synthesis of diaryl ethers like Methyl 4-(4-chlorophenoxy)benzoate has traditionally relied on methods that may not be environmentally benign. acs.orgjsynthchem.com Future research should focus on developing greener, more sustainable synthetic routes. This aligns with the growing emphasis on green chemistry in the chemical industry. mdpi.commdpi.com

Promising approaches include the use of more environmentally friendly catalysts, such as copper-based nanocatalysts, and the replacement of hazardous solvents with greener alternatives like water or bio-based solvents. nih.govnih.gov Microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption, also presents a viable avenue for exploration. scilit.com The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, would further enhance the efficiency and sustainability of producing this compound. nih.gov

Interactive Data Table: Comparison of Synthetic Methodologies

| Synthetic Approach | Traditional Method (e.g., Ullmann Condensation) | Potential Sustainable Alternative | Key Advantages of Alternative |

| Catalyst | Stoichiometric copper powder at high temperatures | Catalytic amounts of copper nanoparticles | Lower catalyst loading, milder reaction conditions. nih.gov |

| Solvent | High-boiling polar aprotic solvents (e.g., DMF, DMSO) | Water, 1,2-dimethoxyethane (B42094) (DME), or solvent-free | Reduced environmental impact and easier work-up. mdpi.comnih.gov |

| Energy Input | Prolonged heating | Microwave irradiation | Drastically reduced reaction times and energy consumption. scilit.com |

| Atom Economy | Can be moderate | One-pot reactions, catalytic cycles | Higher efficiency, less waste generation. nih.govrsc.org |

Advanced Environmental Remediation Strategies Involving the Compound

Given its chlorinated aromatic structure, Methyl 4-(4-chlorophenoxy)benzoate may persist in the environment. Therefore, the development of effective remediation strategies is a crucial area of future research. Drawing inspiration from studies on related chlorophenoxy and diaryl ether herbicides, bioremediation appears to be a particularly promising approach. nih.govmdpi.comnih.gov

Research should focus on identifying and isolating microorganisms, such as bacteria and fungi, from contaminated sites that are capable of degrading Methyl 4-(4-chlorophenoxy)benzoate. nih.gov The enzymatic pathways responsible for the breakdown of the compound could then be elucidated. Another avenue is phytoremediation, exploring the potential of certain plants to take up and metabolize the compound. mdpi.com Additionally, advanced oxidation processes and the use of adsorbent materials like biochar could be investigated as complementary or alternative remediation techniques. nih.gov

Interactive Data Table: Potential Bioremediation Agents

| Organism Type | Specific Examples (from related compound studies) | Potential Degradation Mechanism |

| Bacteria | Pseudomonas sp., Burkholderia sp. | Hydroxylation, ether bond cleavage, dehalogenation. |

| Fungi | Trichoderma sp., Aspergillus sp. | Cytochrome P450-mediated oxidation, conjugation. nih.gov |

| Plants | Lemna minor (Duckweed) | Uptake and metabolism within plant tissues. mdpi.com |

Exploration of Metabolites and Transformation Products in Research Contexts

When a xenobiotic compound is introduced into a biological system or the environment, it is often transformed into various metabolites or degradation products. wikipedia.org Identifying and characterizing these transformation products of Methyl 4-(4-chlorophenoxy)benzoate is essential for a complete understanding of its biological and environmental impact.

Future research should employ techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the metabolites formed in in vitro assays (e.g., with liver microsomes) and in vivo studies with model organisms. iitr.res.in The metabolic fate of the compound in soil and water should also be investigated to understand its environmental persistence and the potential for the formation of more or less toxic byproducts. The identified metabolites could then be synthesized and tested for their own biological activities. This knowledge is critical for a comprehensive risk assessment and for understanding the complete lifecycle of the compound.

Interactive Data Table: Hypothetical Metabolites and Transformation Products

| Transformation Type | Potential Product | Rationale |

| Ester Hydrolysis | 4-(4-chlorophenoxy)benzoic acid | A common metabolic reaction for ester-containing compounds. ucanr.edu |

| Hydroxylation | Hydroxylated derivatives on either aromatic ring | A primary phase I metabolic reaction catalyzed by cytochrome P450s. wikipedia.org |

| Ether Bond Cleavage | 4-chlorophenol (B41353) and Methyl 4-hydroxybenzoate | A potential degradation pathway in microbial metabolism. |

| Conjugation | Glucuronide or sulfate (B86663) conjugates | Phase II metabolic reactions that increase water solubility for excretion. wikipedia.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.